molecular formula C10H8N4OS B294208 6-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294208
M. Wt: 232.26 g/mol
InChI Key: HRORJZAMWMHMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines a triazole ring with a thiadiazole ring. This fusion creates a unique structure that has shown significant potential in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with hydrazine hydrate to form the triazole ring, followed by cyclization with an appropriate reagent to form the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit the activity of carbonic anhydrase, cholinesterase, and other enzymes, leading to its potential use as an anticancer and anti-inflammatory agent .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with different substituents.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Different isomer with similar biological activities.

    1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Another isomer with distinct properties.

Uniqueness

6-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C10H8N4OS

Molecular Weight

232.26 g/mol

IUPAC Name

6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H8N4OS/c1-15-8-4-2-3-7(5-8)9-13-14-6-11-12-10(14)16-9/h2-6H,1H3

InChI Key

HRORJZAMWMHMMV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN3C=NN=C3S2

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=NN=C3S2

Origin of Product

United States

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